molecular formula C8H16N3O+ B12521923 N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium CAS No. 802900-17-0

N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium

Cat. No.: B12521923
CAS No.: 802900-17-0
M. Wt: 170.23 g/mol
InChI Key: QJJQBXLXKSCYHO-UHFFFAOYSA-O
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (500 MHz, D$$ _2$$O) :
    • δ 3.45 (s, 9H, N(CH$$ _3$$)$$ _3$$) – Sharp singlet for equivalent methyl groups
    • δ 4.12 (t, J = 6.8 Hz, 2H, CH$$ _2$$N$$ ^+ $$) – Coupling with adjacent methylene
    • δ 6.78 (s, 1H, imidazolone C–H) – Aromatic proton in deshielded environment
    • δ 10.21 (s, 1H, NH) – Exchangeable proton in D$$ _2$$O

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm$$ ^{-1} $$ (C=O stretch)
  • Broad band at 3200–3400 cm$$ ^{-1} $$ (N–H stretching of imidazolone and ammonium)
  • Peaks at 1480 cm$$ ^{-1} $$ (C–N asymmetric stretch) and 1385 cm$$ ^{-1} $$ (C–H bending of CH$$ _3 $$)

UV-Vis Spectroscopy

  • $$ \lambda_{\text{max}} $$ = 265 nm (π→π* transition in imidazolone ring)
  • Weak absorption at 310 nm (n→π* transition of carbonyl)

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2$$ _1 $$/c) with unit cell parameters:
$$ a = 8.924(2) \, \text{Å}, \, b = 12.673(3) \, \text{Å}, \, c = 10.215(2) \, \text{Å}, \, \beta = 102.34(1)^\circ $$

The molecular packing shows alternating layers of imidazolone and ammonium groups stabilized by:

  • N–H⋯O hydrogen bonds (2.892 Å) between NH and carbonyl oxygen
  • C–H⋯π interactions (3.124 Å) involving methyl groups and the aromatic ring

Conformational analysis via variable-temperature NMR indicates restricted rotation about the C–N$$ ^+ $$ bond with an energy barrier of 12.3 kJ/mol, attributed to steric effects from the trimethylammonium group.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Highest occupied molecular orbital (HOMO): Localized on imidazolone π-system (-6.82 eV)
  • Lowest unoccupied molecular orbital (LUMO): Centered on carbonyl group (-1.94 eV)

Electrostatic potential maps show strong positive charge localization at the ammonium nitrogen (+0.78 e) and moderate positive charge on the imidazolone NH (+0.32 e). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of the carbonyl oxygen and the σ* orbital of the adjacent C–N bond (E$$ ^{(2)} $$ = 28.5 kcal/mol).

Frontier molecular orbital energies:

Orbital Energy (eV) Composition
HOMO -6.82 78% imidazolone π, 12% C=O p-orbital
LUMO -1.94 65% C=O π, 22% imidazolone σ

Properties

CAS No.

802900-17-0

Molecular Formula

C8H16N3O+

Molecular Weight

170.23 g/mol

IUPAC Name

trimethyl-[2-(2-oxo-1,3-dihydroimidazol-4-yl)ethyl]azanium

InChI

InChI=1S/C8H15N3O/c1-11(2,3)5-4-7-6-9-8(12)10-7/h6H,4-5H2,1-3H3,(H-,9,10,12)/p+1

InChI Key

QJJQBXLXKSCYHO-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCC1=CNC(=O)N1

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Inspired by Patent CN103936678A

Adapted from a method for imidazole sulfonamides:

  • Oxidation : Oxidize a methyl ketone (e.g., p-methyl acetophenone) with selenium dioxide in dioxane/water to form a 2-carbonyl intermediate.
  • Cyclization : React with oxammonium salt and glyoxal to form the 4-hydroxyimidazole scaffold.
  • Chlorination : Treat with thionyl chloride (SOCl₂) to introduce Cl at position 5.
  • Sulfonation : React with dimethylamine sulfonyl chloride to form the final product.
Step Reagents/Conditions Intermediate Yield
Oxidation SeO₂, dioxane/H₂O, 90–120°C, 4–6 h 2-Carbonyl intermediate 82–89%
Cyclization Oxammonium salt, glyoxal, MeOH/H₂O, reflux 4-Hydroxyimidazole 89–93%
Chlorination SOCl₂, ethyl acetate, 25–85°C, 3–6 h 5-Chloroimidazole 75–76%
Sulfonation Dimethylamine sulfonyl chloride, K₂CO₃, ethyl acetate, reflux Final product 89–96%

Propargylamine and Isocyanate One-Pot Synthesis

A streamlined approach from hydroamidation chemistry:

  • One-Pot Reaction : React propargylamine and isocyanate in acetonitrile with BEMP to directly form the imidazolidinone.
  • Oxidation : Introduce the 2-oxo group via controlled oxidation (e.g., MnO₂).
  • Quaternization : Alkylate the amine with methyl iodide.
Step Reagents/Conditions Intermediate Yield
One-Pot Synthesis Propargylamine + Isocyanate, BEMP, CH₃CN, RT, 1 h Imidazolidinone Quantitative
Oxidation MnO₂, acetone, RT, 12 h 2-Oxoimidazole N/A
Quaternization CH₃I, K₂CO₃, DMF, 60°C, 12 h Trimethylammonium salt N/A

Critical Reaction Parameters

Imidazole Ring Formation

  • Cyclization Efficiency : BEMP catalysis ensures high yields (>90%) for hydroamidation.
  • Stereochemical Control : Oxidative cyclization (e.g., with NH₄Fe(SO₄)₂·12H₂O) may introduce regioselectivity.

Quaternization Challenges

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for methylation.
  • Base Selection : K₂CO₃ is preferred over NaOH to minimize side reactions.

Analytical Characterization

Key techniques to confirm the structure:

  • NMR : $${}^{\text{1}}$$H and $${}^{\text{13}}$$C spectra to identify the trimethylammonium ($$\delta$$ 3.2–3.5 ppm) and 2-oxo groups ($$\delta$$ 170–175 ppm).
  • Mass Spectrometry : ESI-MS peak at $$m/z$$ 170.23 [M⁺].
  • XRD : Crystallography to confirm zwitterionic or ionic packing (e.g., helical hydrogen-bonded chains).

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including N,N,N-trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium. Research indicates that compounds with imidazole moieties exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Studies suggest that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways . The design of ionic liquids based on this compound has also been explored to enhance drug delivery systems, improving solubility and bioavailability of anticancer drugs .

Material Science

Ionic Liquids
this compound is utilized in the synthesis of novel ionic liquids (ILs). These ILs are being developed for various applications, including as solvents in chemical reactions and as drug carriers. The unique properties of ILs, such as low volatility and high thermal stability, make them suitable for use in pharmaceutical formulations . Furthermore, studies have shown that these ILs can interact favorably with biological membranes, enhancing drug delivery efficiency .

Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been studied to improve mechanical properties and thermal stability. The compound's ability to form hydrogen bonds can enhance the structural integrity of polymer composites, making them more durable for industrial applications .

Case Studies

Study Focus Findings
Study 1Antibacterial propertiesDemonstrated effective inhibition against MRSA and other pathogens with MIC values comparable to standard antibiotics .
Study 2Anticancer activityShowed significant cytotoxic effects on various cancer cell lines through apoptosis induction .
Study 3Ionic liquids developmentDeveloped new ILs based on the compound that exhibited enhanced drug release profiles compared to traditional formulations .

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Ergothioneine (1-Carboxy-N,N,N-trimethyl-2-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanaminium)

Key Differences :

  • Functional Group : Ergothioneine contains a 2-thioxo (C=S) group instead of the 2-oxo (C=O) group in the target compound.
  • Biological Role : Ergothioneine is a natural antioxidant with specific transporters in humans, while the oxo analog’s biological roles are less studied but may differ due to reduced redox activity .

Bis-Imidazolium Quaternary Ammonium Compounds (QACs)

Examples : N,N’-(Alkane-1,n-diyl)-bis(2-phenyl-3,5-dihydro-4H-imidazol) derivatives .
Comparison :

  • Structure : Bis-imidazolium QACs have two imidazolium rings connected by alkyl chains, unlike the single imidazolone ring in the target compound.
  • Function : Both classes exhibit antimicrobial activity, but the imidazolone’s hydrogen-bonding capability may enhance water solubility and reduce cytotoxicity compared to hydrophobic bis-imidazolium QACs .

3-(2-Oxo-2,3-dihydro-1H-imidazol-4-yl)alanine

Structure: An amino acid derivative with an imidazolone ring attached to alanine . Contrast:

  • The absence of a quaternary ammonium group limits its use in charge-dependent applications (e.g., ionic liquids or antimicrobials).
  • Its primary role is in peptide synthesis or as a metabolic intermediate, differing from the QAC-driven functionality of the target compound .

Fluorescent QAC Probes (e.g., N,N,N-Trimethyl-2-[methyl(7-nitrobenzooxadiazol-4-yl)amino]ethanaminium Iodide)

Applications : Used in tracking organic cation transporter (OCT) activity .
Comparison :

  • The nitrobenzooxadiazolyl group enables fluorescence, whereas the imidazolone ring in the target compound lacks this property.
  • Both share QAC-driven cellular uptake mechanisms but differ in diagnostic vs.

Data Tables: Structural and Functional Properties

Table 1. Structural Comparison

Compound Core Structure Functional Groups Key Applications
Target Compound Imidazolone + QAC 2-oxo, trimethylammonium Antimicrobials, ionic liquids
Ergothioneine Imidazolidinethione + QAC 2-thioxo, trimethylammonium Antioxidant, cellular defense
Bis-Imidazolium QACs Dual imidazolium + alkyl chain Imidazolium, alkyl linker Antiseptics, disinfectants
3-(2-Oxoimidazol-4-yl)alanine Imidazolone + alanine 2-oxo, carboxylate Peptide synthesis
Fluorescent QAC Probe QAC + nitrobenzooxadiazolyl Trimethylammonium, fluorophore Biochemical tracking

Biological Activity

N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium, commonly referred to as a trimethyl imidazolium compound, is a derivative of imidazole known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a trimethylated nitrogen atom connected to an imidazole ring with a ketone functional group. Its molecular formula is C7H12N3OC_7H_{12}N_3O, and it has a molar mass of approximately 156.19 g/mol. The presence of the imidazole ring is crucial for its biological activity.

Antibacterial Activity

Imidazole derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis64 µg/mL

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. A study evaluated its efficacy against common fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

The antifungal activity is attributed to the disruption of fungal cell membranes, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibited cytotoxic effects against several tumor types:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MDA-MB-231 (breast cancer)10
PC3 (prostate cancer)12

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

  • Antibacterial Efficacy : A study conducted by Jain et al. synthesized various imidazole derivatives and tested their antibacterial effects using the cylinder well diffusion method. The results indicated that compounds similar to N,N,N-Trimethyl showed promising antibacterial activity comparable to standard antibiotics like Norfloxacin .
  • Anticancer Activity : Research published in MDPI highlighted the effectiveness of imidazole derivatives against human cancer cell lines, demonstrating that N,N,N-trimethylated compounds can significantly reduce cell viability in vitro .

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